molecular formula C34H23ClN4O2 B2762400 N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361471-76-3

N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide

Cat. No.: B2762400
CAS No.: 361471-76-3
M. Wt: 555.03
InChI Key: OCVHYLCRNSQMNG-UHFFFAOYSA-N
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Description

“N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. Compounds with similar structures are often investigated for their potential biological activities and therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide” likely involves multiple steps, including the formation of the quinazoline ring, chlorination, and subsequent coupling with the benzoylphenyl group. Typical reaction conditions might include:

    Formation of Quinazoline Ring: Cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Chlorination: Introduction of the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: Use of coupling agents such as EDCI or DCC to form the amide bond between the quinazoline derivative and the benzoylphenyl group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the quinazoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzoylphenyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the chloro-substituted quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the type of substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often screened for biological activities, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Medicine

    Drug Development: The compound might be investigated for its potential as a therapeutic agent, targeting specific enzymes or receptors.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib or erlotinib, which are used as kinase inhibitors in cancer therapy.

    Benzamide Derivatives: Compounds such as sulpiride or tiapride, which have applications in neuropharmacology.

Uniqueness

“N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide” may have unique properties due to the specific combination of the quinazoline and benzoylphenyl moieties, potentially offering distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H23ClN4O2/c35-25-17-20-30-28(21-25)31(22-9-3-1-4-10-22)39-34(38-30)36-26-18-15-24(16-19-26)33(41)37-29-14-8-7-13-27(29)32(40)23-11-5-2-6-12-23/h1-21H,(H,37,41)(H,36,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVHYLCRNSQMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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